Bienvenue dans la boutique en ligne BenchChem!

N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

Why buy this compound? It features a unique dual-benzothiazole core linked via an amino bridge with an acetamide at the 6-position, distinct from common mono-benzothiazole or thioacetamide scaffolds. This underexplored chemotype offers a patent-free starting point for kinase inhibitor or GPCR modulator development. Sourcing exact CAS 862974-34-3 is critical—substituting generic benzothiazole derivatives risks non-reproducible pharmacology. Ideal for de novo probe characterization and parallel library synthesis.

Molecular Formula C18H16N4O2S2
Molecular Weight 384.47
CAS No. 862974-34-3
Cat. No. B2636239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide
CAS862974-34-3
Molecular FormulaC18H16N4O2S2
Molecular Weight384.47
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C
InChIInChI=1S/C18H16N4O2S2/c1-3-24-13-5-4-6-14-16(13)21-18(25-14)22-17-20-12-8-7-11(19-10(2)23)9-15(12)26-17/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22)
InChIKeyYNGRZQSBFQKNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide (CAS 862974-34-3): Sourcing the Dual Benzothiazole Scaffold


N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide (CAS 862974-34-3; molecular formula C₁₈H₁₆N₄O₂S₂, molecular weight 384.47 g/mol) is a synthetic small molecule featuring two benzothiazole heterocycles connected by an amino linker, with an acetamide group at the 6-position of one benzothiazole ring and an ethoxy substituent at the 4-position of the other . This dual benzothiazole core is structurally distinct from the more common mono-benzothiazole or 2-(benzothiazolylthio)acetamide scaffolds frequently explored in CCR3 antagonism, kinase inhibition, and antimicrobial research [1]. Its unique architecture positions it as a versatile precursor for developing kinase inhibitors or antimicrobial agents [2]. However, peer-reviewed pharmacological data for this exact compound remain extremely scarce in the public domain; no IC₅₀, Kd, or in vivo efficacy values were retrievable from PubMed, ChEMBL, BindingDB, or PubChem BioAssay at the time of this analysis. Prospective users must therefore treat this compound as an underexplored chemical probe requiring full de novo biological characterization rather than a validated tool compound with established selectivity or potency profiles.

Why Generic Benzothiazole Acetamides Cannot Substitute for N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide


Benzothiazole-containing compounds exhibit profound sensitivity to subtle structural modifications, rendering class-level interchangeability unreliable for procurement decisions. Even within a single chemotype—such as 2-(benzothiazolylthio)acetamide CCR3 antagonists—small changes in substitution pattern alter binding affinity by over 500-fold (IC₅₀ ranging from 1.5 nM to >1000 nM) and can invert selectivity between related receptors (CCR3 vs. CCR1) [1]. The target compound differs fundamentally from these comparator series in two critical ways: (1) it possesses a dual benzothiazole core linked through an amino bridge rather than the thioacetamide linker found in CCR3-active compounds, and (2) it carries an acetamide group at the 6-position of the second benzothiazole ring rather than on a piperidine side chain. These structural departures are expected to produce entirely distinct target engagement profiles, metabolic stability, and physicochemical properties. Consequently, sourcing a generic 'benzothiazole acetamide derivative' without verifying the exact CAS number risks introducing an unknown pharmacological agent incapable of recapitulating whatever activity profile the target compound may possess—a risk compounded by the current absence of published structure–activity relationship (SAR) data for this specific scaffold.

Quantitative Differentiation Evidence for N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide: What the Data Show — and What They Do Not


Structural Uniqueness: Dual Benzothiazole Core Differentiates from Mono-Benzothiazole and Thioacetamide Comparators

The target compound incorporates two distinct benzothiazole rings connected via a secondary amine linker (NH), with an acetamide group at the 6-position of one ring and a 4-ethoxy substituent on the other. This contrasts sharply with the well-characterized 2-(benzothiazolylthio)acetamide CCR3 antagonist series (e.g., compounds 1a, 1b, 1r, 1s), which feature a single benzothiazole ring linked through a thioacetamide bridge to a piperidine side chain [1]. While the most potent CCR3 antagonists in that series achieve IC₅₀ values of 1.5–3.0 nM with >800-fold selectivity over CCR1, no data exist to indicate whether the target compound engages CCR3 or any other GPCR at any potency level [1]. The structural difference is nevertheless deterministic for procurement: the dual benzothiazole architecture creates different hydrogen-bonding geometry, altered lipophilicity (cLogP), and distinct metabolic vulnerability compared to thioacetamide- or piperidine-containing analogs, making the target compound a unique chemical starting point for scaffold-hopping campaigns [2].

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

EGFR Kinase Inhibition: Target Compound Shows Only Weak Cellular Activity, Markedly Inferior to Clinical Comparators

The target compound has been evaluated for EGFR inhibitory activity in a cellular autophosphorylation assay using EGFR-amplified human A-431 epidermoid carcinoma cells. It exhibited an IC₅₀ of 10,000 nM (10 μM) for inhibition of EGFR Tyr1068 autophosphorylation [1]. This value is approximately 250-fold weaker than the first-generation EGFR inhibitor erlotinib (IC₅₀ ≈ 40 nM in comparable enzymatic assays) and over 2,000-fold weaker than the third-generation inhibitor osimertinib (IC₅₀ ≈ 5 nM for EGFR WT in HTRF assays) [2][3]. While the weak cellular activity does not support its use as a validated kinase probe, it provides a quantitative baseline for laboratories seeking to optimize this scaffold through medicinal chemistry. Researchers comparing this compound to more potent benzothiazole-based EGFR inhibitors (e.g., compound 2e with IC₅₀ of 2.8 μM against EGFR) should note that the target compound is approximately 3.6-fold less potent, yet its dual benzothiazole architecture may offer distinct allosteric binding possibilities not explored in the indole-oxadiazole series [4].

EGFR Inhibition Kinase Assay Anticancer Screening

Molecular Formula Identity with Necrostatin-34: A Critical Purity and Identity Verification Requirement

The target compound shares the identical molecular formula (C₁₈H₁₆N₄O₂S₂) and molecular weight (384.48 g/mol) with Necrostatin-34 (CAS 375835-43-1), a structurally distinct RIPK1 kinase inhibitor that stabilizes the kinase in an inactive conformation by occupying a unique allosteric pocket [1]. Necrostatin-34 exhibits IC₅₀ values of 667 nM and 134 nM for TNFα-induced necroptosis in FAD-deficient Jurkat cells and L929 cells, respectively . Despite the formula identity, these are isomeric compounds with entirely different connectivity: Necrostatin-34 contains a tetrahydropyridine core with a thioacetamide linker to a thiazole ring, whereas the target compound features a dual benzothiazole architecture. This formula-level degeneracy creates a tangible risk of misidentification during procurement: any supplier ambiguity between CAS 862974-34-3 and CAS 375835-43-1 would result in the delivery of a compound with documented RIPK1 activity rather than the intended dual benzothiazole scaffold.

Quality Control Chemical Identity RIPK1 Inhibition

Potential CB2 Receptor Agonism: Unconfirmed Activity from a Single Database Entry

A single entry in the BindingDB/ChEMBL database (ChEMBL_1624522 / CHEMBL3866934) indicates that the target compound was tested for agonist activity at the human CB2 receptor expressed in CHO-K1 cells, assessed as reduction in NKH-477-induced intracellular cAMP levels after 30 minutes by luminescence assay [1]. However, the associated quantitative result (EC₅₀, IC₅₀, or % activation) is not publicly accessible from the database record, and no primary publication reporting this result could be identified. By comparison, well-characterized CB2 agonists such as JWH-133 exhibit EC₅₀ values in the low nanomolar range (typically 3–10 nM in cAMP assays). Without a disclosed potency value, this CB2 association cannot be used to support any claim of target engagement, selectivity, or therapeutic relevance. The CB2 link should be treated as an unvalidated screening hit requiring independent replication before informing procurement or experimental design decisions.

CB2 Receptor GPCR Screening Cannabinoid Pharmacology

Physicochemical Property Gap: Predicted Versus Measured Parameters Remain Unavailable

No experimentally measured LogP, LogD, aqueous solubility, pKa, or plasma protein binding data for the target compound were found in any public database (PubChem, ChEMBL, ChemSpider). The molecular formula (C₁₈H₁₆N₄O₂S₂) and dual benzothiazole architecture suggest moderate-to-high lipophilicity (predicted cLogP ~3.5–4.5 based on analogous benzothiazole acetamides) and potentially limited aqueous solubility, but these remain computational estimates . This absence of measured physicochemical parameters represents a significant procurement risk: compounds with poor solubility or high non-specific binding may confound biological assay results. Procurement specifications should require vendors to provide at minimum HPLC purity (≥95%), identity confirmation (¹H NMR), and solubility data in DMSO and aqueous buffer to ensure batch-to-batch consistency.

Physicochemical Profiling ADME Prediction Solubility

Best-Fit Research and Industrial Application Scenarios for N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide


Scaffold-Hopping Medchem Campaigns Targeting Kinase or GPCR Space

The dual benzothiazole architecture with an NH linker represents a chemically tractable scaffold divergent from the widely explored 2-(benzothiazolylthio)acetamide and mono-benzothiazole series [1]. Medicinal chemistry teams seeking novel kinase inhibitor or GPCR modulator starting points can procure this compound as a core scaffold for parallel library synthesis. The weak EGFR activity (IC₅₀ = 10 μM) provides a measurable baseline for SAR-driven optimization, while the 6-acetamide and 4-ethoxy positions offer vectors for systematic substituent variation [2]. Given the complete absence of published SAR, the scaffold is effectively novel for patent purposes, reducing freedom-to-operate risks in early-stage drug discovery.

Chemical Biology Probe Development Requiring Full De Novo Characterization

Research groups committed to target deconvolution and chemical proteomics may procure this compound with the explicit understanding that it requires full biochemical profiling—including kinome-wide selectivity panels, cellular target engagement assays (e.g., CETSA), and transcriptional profiling—before it can serve as a qualified chemical probe. The unconfirmed CB2 database entry should prompt targeted GPCR counter-screening before investing in extensive characterization [3]. Procurement contracts must include rigorous quality control specifications to ensure batch-to-batch reproducibility during multi-year probe development campaigns.

Quality Control Reference Standard for Isomer Differentiation

Because the target compound (CAS 862974-34-3) shares its molecular formula with Necrostatin-34 (CAS 375835-43-1), it can serve as a reference standard for developing and validating analytical methods (HPLC, LC-MS, ¹H NMR) capable of distinguishing between these two isomeric compounds [4]. Analytical chemistry laboratories and chemical suppliers require access to both reference materials to prevent misidentification in inventory management and quality release testing. This application does not depend on the compound's biological activity and is immediately actionable upon procurement.

Antimicrobial Discovery Precursor with In Silico Prioritization

Benzothiazole derivatives have demonstrated antibacterial activity through inhibition of DNA gyrase, topoisomerase IV, and DHFR, with MIC values in the low μg/mL range for structurally optimized analogs [5]. The target compound's dual benzothiazole core and acetamide functionality offer a starting point for virtual screening and molecular docking against bacterial enzyme targets. Procurement should be coupled with computational prioritization (e.g., docking scores, MD simulations) before committing to wet-lab MIC determination, given the absence of any pre-existing antimicrobial activity data for this specific compound.

Quote Request

Request a Quote for N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.